4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane is a boron-containing compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-hydroxyoxane with bis(pinacolato)diboron under catalytic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boronates.
Substitution: The compound can participate in substitution reactions, where the oxane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boronates.
Substitution: Various substituted boron-containing compounds.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of boron-containing drugs for cancer therapy.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane involves the formation of boron-oxygen bonds. The compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This reactivity is utilized in various catalytic processes, including cross-coupling reactions. The molecular targets include organic substrates with functional groups that can interact with the boron center.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane is unique due to its stability and reactivity. The presence of the oxane ring enhances its solubility and makes it a versatile reagent in organic synthesis. Compared to similar compounds, it offers better performance in catalytic reactions and higher yields in synthetic processes.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOWUKBXDGONMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253215-65-4 |
Source
|
Record name | 4,4,5,5-tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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